4-chlorobenzyl N-(phenylacetyl)glycinate
Description
4-Chlorobenzyl N-(phenylacetyl)glycinate is an ester derivative of glycine, featuring a 4-chlorobenzyl ester group and a phenylacetyl amide moiety. The phenylacetyl group enhances lipophilicity, while the 4-chlorobenzyl ester may improve metabolic stability compared to simpler glycine derivatives.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-15-8-6-14(7-9-15)12-22-17(21)11-19-16(20)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHMSYGWBXSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl N-(phenylacetyl)glycinate typically involves the reaction of 4-chlorobenzyl chloride with glycine in the presence of a base, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl N-(phenylacetyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds such as pyridinium chlorochromate (PCC) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: 4-chlorobenzyl alcohol or 4-chlorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chlorobenzyl N-(phenylacetyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
*Calculated based on analogous compounds.
Key Observations:
Amide vs. Ester Stability : The amide derivative (N-(4-chlorobenzyl)-2-phenylacetamide) exhibits greater hydrolytic stability compared to the ester-containing target compound, making it more suitable for applications requiring prolonged shelf-life.
Electrophilicity : Methyl N-(4-chlorobenzoyl)glycinate contains a benzoyl group (directly conjugated to the carbonyl), increasing electrophilicity and reactivity in nucleophilic acyl substitution reactions compared to the phenylacetyl group (spacer CH₂).
Acidity : Sulfonamide derivatives (e.g., N-(4-chlorophenyl)-N-((4-methoxyphenyl)sulfonyl)glycine ) exhibit stronger acidity due to the electron-withdrawing sulfonyl group, contrasting with the neutral ester in the target compound.
Key Observations:
- The target compound’s synthesis would likely mirror the amide coupling in but with phenylacetyl chloride and 4-chlorobenzyl glycinate.
Spectral and Physicochemical Data
Table 3: NMR and Mass Spectrometry Highlights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
